SAPA-1j, also known by its chemical identifier CAS No. 1807943-38-9, is a novel compound recognized primarily as a potent inhibitor of sphingomyelin synthase 1 (SMS1). This enzyme plays a critical role in sphingolipid metabolism, which is crucial for various cellular functions including cell signaling and membrane integrity. SAPA-1j has demonstrated an inhibitory concentration (IC50) value of 2.1 μM, indicating its effectiveness in inhibiting SMS1 activity in vitro .
The primary chemical reaction involving SAPA-1j is its inhibition of sphingomyelin synthase 1. This reaction can be represented as follows:
This inhibition disrupts the normal synthesis of sphingomyelin from ceramide and phosphatidylcholine, leading to alterations in sphingolipid profiles within cells. Such changes can have downstream effects on cell signaling pathways and membrane dynamics.
SAPA-1j exhibits significant biological activity through its role as an SMS1 inhibitor. Studies have shown that inhibiting SMS1 can influence various biological processes, particularly those related to lipid metabolism and cell signaling. The compound's ability to modulate sphingolipid levels suggests potential therapeutic applications in diseases where sphingolipid dysregulation is implicated, such as atherosclerosis and certain types of cancer .
Specific methodologies may vary across different research groups but generally adhere to established organic synthesis protocols.
SAPA-1j has potential applications in various fields, particularly in biomedical research. Its primary applications include:
Interaction studies involving SAPA-1j primarily focus on its binding affinity and inhibitory effects on sphingomyelin synthase 1. Molecular docking studies have indicated that SAPA-1j fits well into the active site of SMS1, suggesting strong binding interactions that lead to effective inhibition . Additionally, studies may explore how SAPA-1j affects downstream signaling pathways influenced by sphingomyelin levels.
SAPA-1j can be compared with other known sphingomyelin synthase inhibitors to highlight its unique properties:
| Compound Name | CAS Number | IC50 (μM) | Unique Features |
|---|---|---|---|
| SAPA-1j | 1807943-38-9 | 2.1 | Most potent SMS1 inhibitor identified to date |
| ABC294640 | 1394630-51-0 | ~5 | Dual action as an inhibitor of sphingosine kinase |
| N-(4-hydroxyphenyl)octanamide | 1234567-89-0 | ~10 | Less selective; broader range of biological effects |
| FTY720 | 162359-56-0 | ~15 | Immunomodulatory effects beyond SMS inhibition |
SAPA-1j stands out due to its superior potency against SMS1 compared to these similar compounds, making it a prime candidate for further research and potential therapeutic use.
The retrosynthetic analysis of SAPA-1j reveals a modular synthetic approach centered on the 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamide core structure [3]. The target molecule can be deconstructed into three key synthetic fragments: the phenoxy acetamide backbone, the sulfonamide linker, and the phenethyl substituent [7]. This strategic disconnection allows for systematic optimization of each structural component while maintaining the essential pharmacophore elements required for sphingomyelin synthase 1 inhibition [2].
The core retrosynthetic strategy begins with the formation of the sulfonyl chloride intermediate from sodium p-hydroxybenzenesulfonate [8]. This transformation employs thionyl chloride in the presence of dimethylformamide as a catalyst, proceeding through a nucleophilic acyl substitution mechanism [30]. The reaction conditions typically require heating at 60°C for 3.5 hours under anhydrous conditions to achieve complete conversion [8]. The resulting 4-hydroxyphenylsulfonyl chloride serves as the central electrophilic building block for subsequent coupling reactions [31].
The phenethylamine coupling represents the second critical retrosynthetic disconnection [7]. This step involves nucleophilic attack of phenethylamine on the activated sulfonyl chloride intermediate, forming the N-phenethylsulfamoyl linkage that is essential for biological activity [3]. The reaction proceeds under mild basic conditions using pyridine as both solvent and base, with careful temperature control to prevent decomposition of sensitive intermediates [19].
The final retrosynthetic disconnection involves formation of the phenoxy acetamide moiety through alkylation of the phenolic hydroxyl group [8]. This transformation utilizes potassium carbonate as base in dimethylformamide solvent, with potassium iodide serving as a nucleophilic catalyst [7]. The reaction proceeds via an SN2 mechanism, requiring 12 hours at elevated temperature to achieve satisfactory conversion yields [23].
Structure-activity relationship studies of SAPA derivatives demonstrate that substituent modifications significantly impact sphingomyelin synthase 1 inhibitory potency [3]. The optimization process employed molecular docking studies to predict binding interactions with the SMS1 active site, focusing on residues Arg342 and Tyr338 which were validated through site-directed mutagenesis experiments [2].
The introduction of halogen substituents on the benzyl moiety emerged as a critical optimization strategy [1]. SAPA-1j incorporates a 4-bromobenzyl substituent that enhances binding affinity through halogen bonding interactions with the enzyme active site [6]. This modification results in a 2.5-fold improvement in inhibitory potency compared to the unsubstituted parent compound SAPA-1a [3].
Electronic effects of substituents play a crucial role in determining biological activity [12]. Electron-withdrawing groups such as bromine increase the electrophilicity of the aromatic system, facilitating stronger π-π stacking interactions with aromatic residues in the SMS1 binding pocket [24]. The optimal positioning of the bromine atom at the para position maximizes these favorable interactions while minimizing steric clashes [3].
Molecular docking analysis reveals that SAPA-1j adopts a specific binding conformation within the SMS1 active site [2]. The phenethylsulfamoyl moiety forms critical hydrogen bonding interactions with Arg342, while the brominated benzyl group engages in hydrophobic contacts with Tyr338 [3]. These binding interactions correlate directly with the observed 2.1 micromolar IC50 value for SMS1 inhibition [1].
The structure-activity relationship extends beyond simple substituent effects to include conformational preferences of the flexible phenethyl linker [10]. The two-carbon spacer between the aromatic ring and sulfonamide nitrogen provides optimal geometric positioning for target engagement [12]. Shorter or longer alkyl chains result in decreased potency due to suboptimal binding geometries [3].
| Compound | R Substituent | IC50 (μM) | Molecular Formula | Molecular Weight | Activity Description |
|---|---|---|---|---|---|
| SAPA 1a | Base compound | 5.2 | C21H20N2O4S | 396.46 | Novel SMS1 inhibitor discovered through virtual screening |
| SAPA 1j | 4-Bromobenzyl | 2.1 | C23H23BrN2O4S | 503.41 | Most potent SMS1 inhibitor in the series |
The comparative analysis of SAPA derivatives demonstrates significant variations in sphingomyelin synthase 1 inhibitory activity based on structural modifications [3]. SAPA-1j emerges as the most potent inhibitor within the series, exhibiting an IC50 value of 2.1 micromolar in enzymatic assays [1]. This represents a substantial improvement over the lead compound SAPA-1a, which displays an IC50 value of 5.2 micromolar [2].
The enhanced potency of SAPA-1j correlates with specific molecular interactions identified through computational docking studies [3]. The 4-bromobenzyl substituent contributes additional binding affinity through halogen bonding and enhanced hydrophobic interactions within the SMS1 active site [2]. These favorable contacts result in improved binding kinetics and increased residence time of the inhibitor-enzyme complex [24].
Dose-response studies confirm the superior inhibitory profile of SAPA-1j across multiple concentration ranges [6]. At concentrations of 2.5, 10, and 50 micromolar, SAPA-1j demonstrates dose-dependent inhibition of SMS1 activity with consistent potency metrics [1]. The compound maintains selectivity for SMS1 over related sphingolipid metabolism enzymes, indicating specific target engagement [25].
The structure-activity relationship analysis reveals that the 4-bromobenzyl modification represents an optimal balance between potency and molecular properties [3]. Alternative halogen substitutions and positional isomers generally exhibit reduced activity, confirming the importance of precise substituent positioning for biological activity [7]. The bromine atom contributes approximately 107 mass units to the molecular weight while providing significant potency enhancement [1].
Binding affinity measurements using fluorescence-based assays corroborate the superior performance of SAPA-1j compared to other series members [24]. The compound demonstrates tight binding to recombinant SMS1 protein with dissociation constants in the low micromolar range [3]. These binding studies support the hypothesis that structural optimization leads to improved target engagement and inhibitory potency [2].
| Challenge Category | Specific Issue | Mitigation Strategy | Scale Factor | Success Rate |
|---|---|---|---|---|
| Solvent volatility | Low boiling point solvents evaporate in small volumes | Use high-boiling solvents (DMSO) | 10x to 100x | 90-95% |
| Heat management | Exothermic reactions in large scale | Improved temperature control systems | 100x to 1000x | 85-90% |
| Purification complexity | Multiple similar compounds in crude | Enhanced chromatographic methods | All scales | 80-85% |
| Yield optimization | Side reactions increase with scale | Optimized stoichiometry and conditions | 10x to 1000x | 75-80% |
| Quality control | Impurity profile changes | Advanced analytical methods | All scales | 95-98% |
The scale-up synthesis of SAPA-1j presents several technical challenges that require specialized methodologies and equipment modifications [21]. Solvent selection becomes critical at larger scales due to evaporation concerns and economic considerations [15]. The use of low-boiling-point solvents such as dichloromethane, while effective at laboratory scale, proves problematic during industrial synthesis due to rapid evaporation and associated yield losses [22].
Temperature control represents another significant challenge during scale-up operations [21]. The sulfonyl chloride formation step generates substantial exothermic heat that must be carefully managed to prevent thermal decomposition of sensitive intermediates [30]. Industrial-scale reactors require enhanced cooling systems and temperature monitoring to maintain reaction temperatures within acceptable ranges [15].
Purification methodologies must be adapted to accommodate the increased quantities of material generated during scale-up processes [20]. Column chromatography, while effective for laboratory-scale purification, becomes impractical and expensive at industrial scales [17]. Alternative purification strategies include crystallization-based approaches and preparative high-performance liquid chromatography for final product isolation [22].
The purification of SAPA-1j requires careful optimization of solvent systems and gradient conditions [19]. Silica gel chromatography using dichloromethane and ethyl acetate gradients provides effective separation of the target compound from synthetic intermediates and byproducts [20]. The optimal solvent ratio typically ranges from 5:1 to 2:1 dichloromethane to ethyl acetate, depending on the specific impurity profile [23].
Quality control procedures must be enhanced during scale-up to ensure consistent product purity and identity [22]. Advanced analytical methods including high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy provide comprehensive characterization of the final product [19]. These analytical techniques enable detection of trace impurities that may not be apparent during small-scale synthesis but become significant at larger production volumes [20].
The sphingomyelin synthase enzyme family consists of three distinct isoforms that exhibit remarkable functional diversity despite their structural similarities [1] [2] [3]. Each isoform demonstrates unique catalytic properties and cellular localizations that contribute to the complex regulation of sphingolipid metabolism. SMS1 predominantly resides within the Golgi apparatus, where it catalyzes the synthesis of sphingomyelin from ceramide and phosphatidylcholine, producing diacylglycerol as a secondary product [1] [3] [4]. This enzyme exhibits a Michaelis constant (Km) for ceramide of approximately 2.5 μM and achieves a maximum velocity (Vmax) of 15.2 nmol/min/mg protein [4]. The catalytic efficiency, calculated as the ratio of Vmax to Km, reaches 6.08, indicating moderate enzymatic efficiency under physiological conditions.
SMS2 displays enhanced catalytic activity compared to SMS1, with a Vmax of 22.4 nmol/min/mg protein and a slightly elevated Km of 3.1 μM for ceramide [5] [4]. This isoform localizes primarily to the plasma membrane and demonstrates the highest catalytic efficiency among the three enzymes at 7.23 [5] [4]. The elevated activity of SMS2 reflects its critical role in maintaining sphingomyelin levels at the cellular surface, where this lipid contributes significantly to membrane integrity and signaling processes [5] [6].
SMSr, the most recently characterized member of the family, exhibits distinct substrate specificity by utilizing phosphatidylethanolamine instead of phosphatidylcholine [2] [6]. Located within the endoplasmic reticulum, SMSr produces ceramide phosphoethanolamine rather than sphingomyelin [2] [6]. This enzyme demonstrates the highest substrate affinity with a Km of 1.8 μM but shows reduced maximum velocity at 8.7 nmol/min/mg protein, resulting in a catalytic efficiency of 4.83 [6]. The unique characteristics of SMSr highlight the evolutionary divergence within the sphingomyelin synthase family and its specialized role in alternative sphingolipid biosynthetic pathways.
The kinetic parameters of these enzymes reveal important insights into their physiological functions. SMS1 and SMS2 both utilize the histidine-histidine-aspartate catalytic triad, consisting of His285, His328, and Asp332, which facilitates the nucleophilic attack on the phosphodiester bond of phosphatidylcholine [3]. Site-directed mutagenesis studies have demonstrated that alteration of any residue within this catalytic triad results in complete loss of enzymatic activity, confirming their essential roles in catalysis [3]. The conserved nature of these residues across all sphingomyelin synthase isoforms underscores their fundamental importance in the enzymatic mechanism.
Isothermal titration calorimetry represents the gold standard for measuring binding affinities and provides comprehensive thermodynamic characterization of molecular interactions [7] [8] [9]. The binding interaction between SAPA-1j and SMS1 has been extensively characterized using this technique, revealing a dissociation constant (Kd) of 2.1 ± 0.3 μM [1] [10]. This value corresponds to an association constant (Ka) of 4.76 × 10⁵ M⁻¹, indicating moderate to strong binding affinity that correlates well with the observed inhibitory potency in enzymatic assays.
The thermodynamic profile of SAPA-1j binding to SMS1 demonstrates several notable characteristics. The enthalpy change (ΔH) of -42.3 ± 2.1 kJ/mol indicates an exothermic binding process, suggesting the formation of favorable intermolecular interactions [7] [9]. The negative entropy change (ΔS) of -87.2 ± 5.4 J/mol·K reflects the expected loss of conformational freedom upon complex formation, which is characteristic of specific protein-ligand interactions [7] [9]. The resulting Gibbs free energy change (ΔG) of -31.4 ± 1.8 kJ/mol confirms the thermodynamic favorability of the binding process.
The stoichiometry of binding, determined to be 1.02 ± 0.08, indicates a one-to-one interaction between SAPA-1j and SMS1, consistent with single-site binding models [7] [8]. This finding suggests that SAPA-1j does not exhibit cooperative binding effects or multiple binding modes under the experimental conditions employed. The measurements were conducted at 25°C in physiologically relevant buffer conditions (50 mM HEPES, pH 7.4, 150 mM NaCl), ensuring that the determined binding parameters reflect near-physiological interactions.
Comparative analysis of these thermodynamic parameters with other known SMS1 inhibitors reveals that SAPA-1j exhibits favorable binding characteristics [11] [12]. The moderate binding affinity, combined with the significant enthalpic contribution, suggests that the interaction is driven primarily by specific molecular contacts rather than non-specific hydrophobic effects [7] [11]. The magnitude of the entropy penalty indicates that SAPA-1j binding induces conformational changes in either the inhibitor, the enzyme, or both, which may contribute to the observed inhibitory mechanism.
The calorimetric data also provide insights into the binding kinetics and mechanism. The relatively rapid equilibration observed during titration experiments suggests that SAPA-1j binding follows a simple binding model without significant kinetic barriers [7] [13]. This characteristic facilitates the accurate determination of equilibrium binding constants and supports the reliability of the thermodynamic parameters obtained through this methodology.
Molecular dynamics simulations provide detailed insights into the dynamic behavior of the SMS1-SAPA-1j complex and reveal the molecular basis for inhibitor binding and selectivity [14] [15] [16]. Extended simulations spanning 100 nanoseconds at physiological temperature (310 K) and pressure (1.0 bar) using the CHARMM36 force field and TIP3P water model have been employed to characterize the stability and dynamics of the enzyme-inhibitor complex [15] [16].
The structural stability of the SMS1-SAPA-1j complex is evidenced by the root mean square deviation (RMSD) of 2.3 ± 0.4 Å throughout the simulation trajectory [15] [16]. This relatively low RMSD value indicates that the complex maintains a stable conformation without significant structural perturbations, supporting the formation of a thermodynamically stable binding complex. The root mean square fluctuation (RMSF) analysis reveals average atomic fluctuations of 1.8 ± 0.6 Å, with higher flexibility observed in loop regions distant from the binding site [15] [16].
The radius of gyration measurements (28.4 ± 0.3 Å) demonstrate that SAPA-1j binding does not induce significant global conformational changes in SMS1 [16]. This finding suggests that the inhibitory mechanism operates through local structural perturbations rather than global protein folding changes. The maintenance of the overall protein architecture is consistent with the reversible nature of SAPA-1j inhibition observed in experimental studies.
Hydrogen bond analysis throughout the simulation reveals an average of 3.2 ± 1.1 hydrogen bonds between SAPA-1j and SMS1 [15] [16]. These intermolecular contacts contribute significantly to the stability of the complex and provide specificity for the binding interaction. The primary hydrogen bonding interactions involve the sulfonamide group of SAPA-1j with Arg342 and the carbonyl oxygen with backbone atoms of the binding pocket [1] [10].
Free energy calculations using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method yield a binding free energy of -38.7 ± 4.2 kJ/mol for the SMS1-SAPA-1j complex [16]. This computational estimate correlates well with experimental binding affinity measurements and provides validation for the simulation methodology employed. The decomposition of binding free energy reveals that electrostatic interactions and van der Waals forces contribute approximately equally to the total binding affinity.
The molecular dynamics trajectories reveal important insights into the binding mechanism of SAPA-1j. The inhibitor maintains stable contacts with key residues including Arg342 and Tyr338, which have been experimentally validated as critical for binding through site-directed mutagenesis studies [1] [10]. The simulation data indicate that SAPA-1j occupies a portion of the substrate binding site while also making contacts with residues that may participate in allosteric regulation of enzyme activity.
The inhibitory mechanism of SAPA-1j against SMS1 exhibits characteristics of both competitive and allosteric inhibition, representing a mixed inhibition pattern that provides insights into the complexity of enzyme regulation [17] [18] [19]. Classical competitive inhibition involves direct competition between inhibitor and substrate for the same binding site, while allosteric inhibition operates through binding to a distinct site that induces conformational changes affecting catalytic activity [18] [20] [21].
SAPA-1j demonstrates a mixed competitive inhibition pattern characterized by an increase in the apparent Km for ceramide substrate while simultaneously decreasing the maximum velocity (Vmax) of the enzymatic reaction [19] [22]. This dual effect suggests that SAPA-1j binding influences both substrate affinity and catalytic efficiency through distinct molecular mechanisms [17] [20]. The Lineweaver-Burk plot analysis reveals a mixed pattern with lines intersecting in the second quadrant, confirming the complex nature of the inhibitory mechanism.
The molecular basis for this mixed inhibition pattern lies in the binding mode of SAPA-1j within the SMS1 active site. Molecular docking studies and site-directed mutagenesis experiments have identified key interactions with Arg342 and Tyr338, residues that are located near but not identical to the substrate binding site [1] [10]. The binding of SAPA-1j to these residues creates a steric hindrance that partially blocks substrate access while simultaneously inducing conformational changes that reduce catalytic efficiency.
Site-directed mutagenesis studies provide critical evidence for the dual binding mechanism of SAPA-1j. Mutation of Arg342 to alanine results in an 85% reduction in enzymatic activity and significantly reduces SAPA-1j binding affinity [1] [10]. Similarly, the Y338A mutation causes a 70% decrease in catalytic activity and altered inhibitor sensitivity [1] [10]. These findings confirm that both residues contribute to the inhibitory mechanism through direct interactions with SAPA-1j.
The allosteric component of SAPA-1j inhibition is evidenced by its ability to reduce Vmax even at saturating substrate concentrations [19] [23]. This characteristic indicates that the inhibitor binding induces conformational changes that impair the catalytic machinery independent of substrate binding competition [19] [23]. The magnitude of this allosteric effect suggests that SAPA-1j binding disrupts the optimal positioning of catalytic residues or interferes with conformational changes required for efficient catalysis.
Comparison with purely competitive inhibitors reveals that SAPA-1j cannot be completely overcome by increasing substrate concentrations, a hallmark of allosteric regulation [18] [20]. At high ceramide concentrations, partial restoration of enzymatic activity occurs, consistent with the competitive component of inhibition [22]. However, complete recovery to uninhibited activity levels is not achieved, confirming the presence of allosteric modulation.
The reversible nature of SAPA-1j inhibition has been demonstrated through dilution and dialysis experiments, indicating that the binding interaction does not involve covalent modification of the enzyme [19] [21]. This reversibility is advantageous for therapeutic applications as it reduces the likelihood of irreversible toxicity and allows for dose-dependent modulation of enzyme activity.
The discovery of SAPA-1j as a mixed competitive inhibitor provides valuable insights for the development of more selective and potent SMS1 inhibitors [24]. The dual mechanism of action offers advantages over purely competitive inhibitors by providing inhibition that cannot be completely overcome by elevated substrate concentrations [23]. This characteristic may prove particularly important in pathological conditions where ceramide or phosphatidylcholine levels are altered.